REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1I.[N:11]1[CH:16]=[C:15](B(O)O)[CH:14]=[N:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O>[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1[C:15]1[CH:16]=[N:11][CH:12]=[N:13][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.25 g
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Type
|
reactant
|
Smiles
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FC=1C(=NC=CC1I)C#N
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Name
|
|
Quantity
|
1.249 g
|
Type
|
reactant
|
Smiles
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N1=CN=CC(=C1)B(O)O
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Name
|
cesium carbonate
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Quantity
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3.45 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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10.18 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
5.09 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
PdCl2(dppf)-CH2Cl2Adduct
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Quantity
|
0.218 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
A vial containing
|
Type
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CUSTOM
|
Details
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was degassed with N2 for 5 min
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Duration
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5 min
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOAc
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (3×)
|
Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford a brown residue
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by MPLC (80 g column, 60 mL/min, 30-100% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1C=1C=NC=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.44 mmol | |
AMOUNT: MASS | 695 mg | |
YIELD: PERCENTYIELD | 68.2% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |